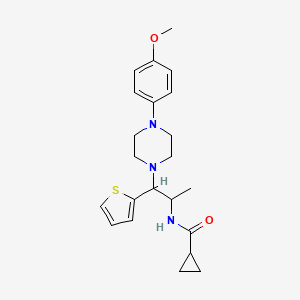
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiophene Moiety : Contributes to bioactivity through electronic effects.
- Cyclopropanecarboxamide Group : May influence binding affinity and selectivity.
Molecular Formula : C_{25}H_{30}N_{4}O_{4}S
Molecular Weight : Approximately 462.60 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : It is believed to interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, which can alter signal transduction pathways in cells.
- Modulation of Ion Channels : Potential effects on ion channels could influence neuronal excitability and neurotransmission.
Antidepressant Effects
Research indicates that compounds similar in structure to this compound exhibit antidepressant-like effects in animal models. For example, analogs have shown increased levels of serotonin and norepinephrine, suggesting a role as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, with mechanisms likely involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds, providing insights into their potential applications:
科学研究应用
Chemical Properties and Structure
The compound features a complex structure that integrates a piperazine ring with various substituents, including a methoxyphenyl group and a thiophene ring. Its molecular formula is C19H27N3O3S2 with a molecular weight of approximately 409.6 g/mol . The compound's structural characteristics enable it to interact with biological receptors effectively.
Antidepressant Potential
Research indicates that this compound may act as a dual-action antidepressant. It exhibits good in vitro affinity for specific receptors, particularly alpha1-adrenoceptors, which are implicated in mood regulation and cardiovascular functions. By modulating these receptors, the compound could potentially alleviate symptoms of depression and anxiety.
Interaction with Opioid Receptors
Although not primarily designed for this purpose, compounds with similar structures have been investigated for their interactions with opioid receptors. This could open avenues for pain management therapies .
Synthesis Methodology
The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide involves several key steps:
- Starting Materials : The synthesis typically begins with methoxyphenylpiperazine and thiophene derivatives.
- Reaction Conditions : Careful control of temperature, solvent choice, and pH is crucial to achieving high yields and purity.
- Characterization Techniques : Analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize the final product.
Case Study 1: In Vitro Studies
In vitro studies have shown that the compound interacts effectively with alpha1-adrenoceptors, leading to physiological effects such as vasodilation. These findings support its potential use in treating conditions related to mood disorders and hypertension.
Case Study 2: Structural Analogs
Research on structurally similar compounds has indicated enhanced binding affinities at opioid receptors, suggesting that modifications to the piperazine moiety could yield potent analgesics . Future studies may focus on optimizing these interactions for therapeutic applications.
属性
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16(23-22(26)17-5-6-17)21(20-4-3-15-28-20)25-13-11-24(12-14-25)18-7-9-19(27-2)10-8-18/h3-4,7-10,15-17,21H,5-6,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHEZYWERCZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














